2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one

CK2 kinase inhibition pyridocarbazole SAR kinase selectivity

2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one (CAS 72237-94-6; IUPAC: 9-methoxy-5,11-dimethyl-2,6-dihydropyrido[4,3-b]carbazol-1-one; molecular formula C₁₈H₁₆N₂O₂; MW 292.33 g/mol; EC No. 276-509-9) is a synthetic tetracyclic pyrido[4,3-b]carbazole belonging to the ellipticine alkaloid family.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 72237-94-6
Cat. No. B12696551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one
CAS72237-94-6
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC(=O)C2=C(C3=C1NC4=C3C=C(C=C4)OC)C
InChIInChI=1S/C18H16N2O2/c1-9-12-6-7-19-18(21)16(12)10(2)15-13-8-11(22-3)4-5-14(13)20-17(9)15/h4-8,20H,1-3H3,(H,19,21)
InChIKeyPHHARXZXERDTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one (CAS 72237-94-6): Procurement-Relevant Identity and Structural Class


2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one (CAS 72237-94-6; IUPAC: 9-methoxy-5,11-dimethyl-2,6-dihydropyrido[4,3-b]carbazol-1-one; molecular formula C₁₈H₁₆N₂O₂; MW 292.33 g/mol; EC No. 276-509-9) is a synthetic tetracyclic pyrido[4,3-b]carbazole belonging to the ellipticine alkaloid family [1]. It features a 2,6-dihydropyrido ring bearing a carbonyl at position 1, a methoxy substituent at position 9, and methyl groups at positions 5 and 11. This oxidation state distinguishes it from the fully aromatic 9-methoxyellipticine (CAS 10371-86-5, 6H-pyrido form) and from the 9-hydroxy-dihydro-1-one analog (a known CK2 kinase inhibitor co-crystallized in PDB 3OWJ) [2]. Commercial sources report standard purity ≥98% with batch-specific QC documentation (NMR, HPLC, GC) available .

Why 2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one Cannot Be Replaced by Ellipticine, 9-Methoxyellipticine, or 9-Hydroxyellipticine Analogs


The ellipticine scaffold exhibits extreme sensitivity to substitution at positions 9 and N2, and to the oxidation state of the pyrido ring [1]. The 9-methoxy substituent in the target compound eliminates potent CK2 kinase inhibition (IC₅₀ >10 μM for methoxy analogs vs. 0.31–1.5 μM for the 9-hydroxy-dihydro-1-one analog), fundamentally altering its kinase selectivity profile relative to the 9-hydroxy congener [1]. Simultaneously, the 2,6-dihydro-1-one oxidation state differentiates it from the fully aromatic 9-methoxyellipticine (CAS 10371-86-5), which acts primarily as a c-Kit inhibitor (IC₅₀ = 0.6–0.8 μM) and DNA intercalator [2]. The 9-methoxy group confers deeper membrane penetration and greater membrane-disorganizing capacity than 9-hydroxy or 9-amino analogs [3], while also serving as a metabolic substrate for peroxidase- and CYP450-mediated O-demethylation to the electrophilic quinone-imine form [4]. These orthogonal differences in kinase inhibition, membrane partitioning, and metabolic fate mean that no single in-class analog replicates the full profile of this compound—making generic substitution scientifically unsound for experiments where the combined dihydro-1-one geometry and 9-methoxy functionality are critical variables.

Quantitative Differentiation Evidence: 2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one vs. Closest Analogs


CK2 Kinase Inhibition: 9-Methoxy Substitution Eliminates Potent CK2 Activity vs. 9-Hydroxy-Dihydro-1-One Analog

In the Prudent et al. (2010) Cancer Research study, the 9-hydroxy-dihydro-1-one analog (compound 1) inhibited CK2α with an IC₅₀ in the range of 0.31–1.5 μM (ATP-competitive, Kᵢ = 0.86 μM). In contrast, all tested analogs bearing a 9-methoxy substituent (compounds 11, 12, 13, 14, 15, 17) were reported as 'less active or inactive' when assayed at 10 μM compound concentration [1]. The study explicitly states: 'the free hydroxyl substituent at position 9 (compounds 1 and 8) is necessary because analogues bearing substituents other than hydroxyl (e.g., ether, ester) are less active or inactive even when assayed at 10 μmol/L (compounds 2, 4, 6, 7, 9, 10, 11, 12, 13, 14, 15, and 17)' [1]. Compounds 14, 15, and 17—which, like the target compound, bear a 9-methoxy substituent on the pyridocarbazole core—displayed only 'residual inhibitory potency.' The parent ellipticine itself showed an IC₅₀ of 15.4 μM in the same assay, representing a 10- to 50-fold weaker inhibition compared to the 9-hydroxy-dihydro-1-one lead [1].

CK2 kinase inhibition pyridocarbazole SAR kinase selectivity ellipticine derivatives

Membrane Penetration Depth and Bilayer Disorganization: 9-Methoxy vs. 9-Hydroxy and 9-Amino Ellipticine Derivatives

Fluorescence-quenching studies using membrane probes located at different depths within lipid bilayers demonstrated that 9-methoxyellipticine penetrates deeper into the lipid layers than either 9-aminoellipticine or 9-hydroxyellipticine [1]. Specifically, 9-methoxyellipticine quenched probes located in the hydrophobic core (first methylene groups of acyl chains), whereas the 9-hydroxy and 9-amino dipolar derivatives were restricted to the membrane surface region [1]. In functional assays, 9-methoxyellipticine was described as 'the most efficient in disorganizing membrane structure and in inducing leaks of liposomes, haemolysis of intact human erythrocytes' among the tested ellipticine derivatives [2]. Cholesterol in liposomes hindered the penetration of 9-methoxyellipticine, confirming its deeper bilayer localization [1]. The target compound retains the 9-methoxy substituent and is therefore expected to share this enhanced membrane-partitioning behavior relative to 9-hydroxy-substituted analogs.

membrane interaction fluorescence quenching lipid bilayer penetration hemolysis

Metabolic O-Demethylation: Pro-Drug Activation of 9-Methoxy Analogs to Electrophilic Quinone-Imine vs. Direct Activity of 9-Hydroxy Derivatives

9-Methoxyellipticine and its N2-methyl quaternary salt undergo peroxidase-catalyzed O-demethylation (horseradish peroxidase/H₂O₂ system) to yield the corresponding electrophilic quinone-imine plus methanol [1]. This reaction was reported as the first demonstration of peroxidase-mediated O-demethylation of an antitumor drug [1]. Independently, cytochrome P450-mediated O-demethylation of 9-methoxyellipticine was demonstrated in rat and mouse liver microsomes [2]. Microbial transformation studies using fungi (Botrytis allii, Cunninghamella echinulata) and Aspergillus alliaceus confirmed O-demethylation and oxidation to 9-hydroxyellipticine as a major biotransformation pathway [3]. In contrast, 9-hydroxyellipticine does not require metabolic activation for its electrophilic reactivity. The target compound, bearing the 9-methoxy group, is therefore predicted to function as a pro-drug susceptible to bioactivation, which contrasts with the direct electrophilic activity of 9-hydroxy analogs.

O-demethylation peroxidase cytochrome P450 pro-drug metabolism quinone-imine

Physicochemical Differentiation: Computed logP and Topological Polar Surface Area vs. 9-Methoxyellipticine and Ellipticine

The 2,6-dihydro-1-one oxidation state of the target compound introduces a lactam carbonyl and an additional hydrogen bond donor (N-H at position 2), distinguishing it physicochemically from the fully aromatic 9-methoxyellipticine (CAS 10371-86-5). The target compound (CAS 72237-94-6) has a computed XlogP of 3.5 with topological polar surface area (tPSA) of 54.1 Ų and 2 hydrogen bond donors, as reported by basechem.org [1]. In contrast, 9-methoxyellipticine (CAS 10371-86-5) has a reported logP of 4.01–4.80, tPSA of 37.91 Ų, and only 1 hydrogen bond donor [2]. Ellipticine (CAS 519-23-3, MW 246.31) has no hydrogen bond donors and a lower tPSA. The higher polarity and lower logP of the target compound (ΔlogP ≈ 0.5–1.3 units lower than 9-methoxyellipticine) indicates reduced passive membrane permeability relative to 9-methoxyellipticine but improved aqueous solubility, as reflected in the distinct HPLC retention behavior on Newcrom R1 columns [3].

logP topological polar surface area physicochemical properties drug-likeness HPLC retention

Differentiation-Inducing Activity and Anti-Proliferative Spectrum vs. Direct Cytotoxic Ellipticines

Patent-associated data for CAS 72237-94-6 describe the compound as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting use as an anti-cancer agent and for skin diseases including psoriasis [1]. This differentiation-inducing mechanism is mechanistically distinct from the direct topoisomerase II poisoning and DNA intercalation that characterizes ellipticine and 9-hydroxyellipticine [2]. While the 9-methoxyellipticine natural product (CAS 10371-86-5) also shows antitumor activity with a broader spectrum than many clinically active agents, it was reported to possess 'experimental antitumor activity of a somewhat lesser order than some of the available clinically active agents' [3]. The quantitative differentiation-inducing potency of the target compound relative to other differentiation agents (e.g., vitamin D analogs, retinoids) has not been published in peer-reviewed head-to-head comparisons, limiting this evidence dimension to supporting classification.

differentiation therapy monocyte differentiation leukemia psoriasis cell cycle arrest

Procurement-Driven Application Scenarios for 2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one (CAS 72237-94-6)


Kinase Selectivity Profiling: CK2-Negative Control for Pyridocarbazole Scaffold Structure-Activity Relationship (SAR) Studies

Researchers conducting systematic kinase profiling of pyridocarbazole derivatives require a compound that retains the tetracyclic scaffold geometry but lacks potent CK2 inhibition. The 9-methoxy substitution on the dihydro-1-one core eliminates CK2 inhibitory activity (IC₅₀ >10 μM vs. 0.31–1.5 μM for the 9-hydroxy analog), making CAS 72237-94-6 an essential comparator for isolating CK2-dependent from CK2-independent pharmacological effects within the pyridocarbazole chemical series [1]. This application directly follows from the quantitative CK2 inhibition data in Prudent et al. (2010), where 9-methoxy analogs (compounds 11–17) were explicitly characterized as 'less active or inactive' against CK2, validating the target compound's utility as a CK2-negative control in SAR panels [1].

Membrane Partitioning and Subcellular Distribution Studies: Deep Bilayer Probe vs. Surface-Active Dipolar Ellipticines

Investigators studying drug-membrane interactions can exploit the deep bilayer penetration of the 9-methoxy-substituted scaffold to probe the functional consequences of differential membrane localization within the ellipticine family. Fluorescence-quenching data demonstrate that 9-methoxyellipticine reaches the hydrophobic core (first methylene groups of acyl chains), whereas 9-hydroxy and 9-amino analogs remain at the membrane surface [1]. The target compound, bearing the same 9-methoxy substituent, is predicted to share this deep-penetration behavior. Paired experiments with the 9-hydroxy-dihydro-1-one analog can isolate the contribution of membrane penetration depth to cytotoxicity, organelle targeting, and drug efflux transporter recognition [1][2].

Pro-Drug Activation and Peroxidase/CYP450 Metabolism Research: Bioactivation-Dependent Cytotoxicity Models

The 9-methoxy group serves as a metabolic handle for enzymatic O-demethylation by peroxidases and cytochrome P450 enzymes, converting the compound to the electrophilic quinone-imine species [1][2]. This property makes CAS 72237-94-6 suitable for studies of bioactivation-dependent cytotoxicity in peroxidase-rich tumor microenvironments (e.g., myeloid leukemias, inflamed tissues) or in hepatocyte models expressing defined CYP450 isoforms. Comparison with the 9-hydroxy analog (which is constitutively electrophilic) enables dissection of enzyme-dependent vs. enzyme-independent toxicity mechanisms. The reported Km of approximately 10 μM for the peroxidase system provides a quantitative benchmark for designing concentration-response experiments [1].

Differentiation Therapy and Dermatological Disease Models: Psoriasis and Leukemia Differentiation Screening

Patent-associated data specifically link CAS 72237-94-6 to the arrest of undifferentiated cell proliferation and induction of monocyte differentiation, with explicit mention of applications in psoriasis and cancer [1]. While the quantitative potency data remain proprietary, this differentiation-inducing profile is mechanistically distinct from the topoisomerase II poisoning and c-Kit kinase inhibition of comparator ellipticines [2]. Researchers screening for differentiation-inducing agents in HL-60 leukemia cells, primary keratinocyte models, or psoriasis-relevant assays may find this compound a structurally novel starting point orthogonal to retinoid and vitamin D analog differentiation inducers. Procurement should be accompanied by independent verification of differentiation activity in the end-user's specific cellular context.

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